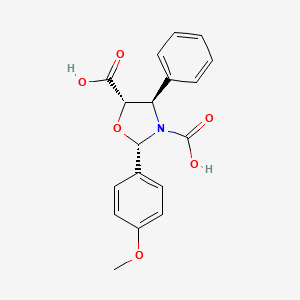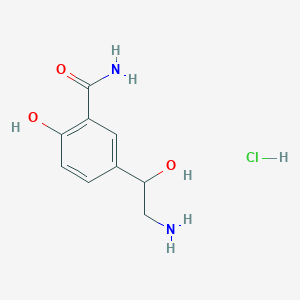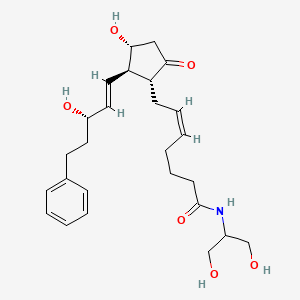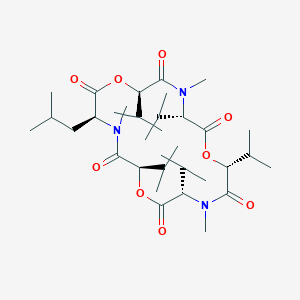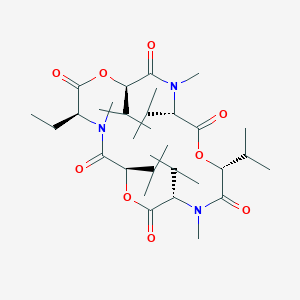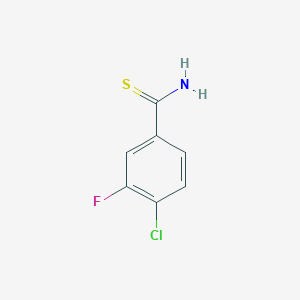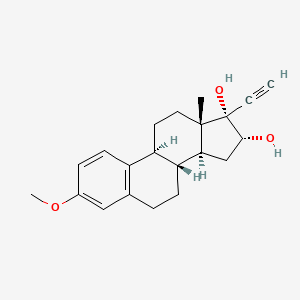
Desethyl Fondenafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethyl Fondenafil, also known as Desmethyl Fondenafil, is a compound with the molecular formula C23H30N6O3 . It is a derivative of Fondenafil .
Molecular Structure Analysis
The molecular structure of Desethyl Fondenafil consists of 23 carbon atoms, 30 hydrogen atoms, 6 nitrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
Desethyl Fondenafil has a molecular weight of 438.52 . More specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Neurobiology Advances from Brain Disease Models
Research in neurobiology, particularly the brain disease model of addiction, highlights the complexity of addiction as a brain disease and its treatment. Advances in understanding the neurobiology of addiction, including the desensitization of reward circuits, strength of conditioned responses, and the role of executive functions, offer insights into the brain's response to various substances. These insights are crucial for developing effective prevention, treatment interventions, and public health policies for substance use disorders (Volkow, Koob, & McLellan, 2016).
Detection of Antibiotic Resistance
The application of Matrix-Assisted Laser Desorption Ionization–Time of Flight (MALDI-TOF) Mass Spectrometry for detecting antibiotic resistance mechanisms underscores the importance of analytical methods in identifying resistance determinants and understanding bacterial physiology. This approach could be analogous in studying Desethyl Fondenafil, where analytical techniques might reveal its pharmacokinetic profiles or resistance mechanisms in targeted therapies (Hrabák, Chudáčková, & Walková, 2013).
Novel Phosphodiesterase Type 5 Modulators
The development of novel phosphodiesterase type 5 (PDE5) modulators for treating conditions like erectile dysfunction and pulmonary arterial hypertension involves understanding the selectivity, pharmacokinetics, and clinical efficacy of new agents. This research area might intersect with Desethyl Fondenafil's applications, considering its potential role in modulating PDE5 or related targets. Innovations in this field aim to overcome limitations of first-generation agents, highlighting the importance of selectivity and pharmacokinetic profiles in drug development (Bell & Palmer, 2011).
Propiedades
Número CAS |
1027192-92-2 |
|---|---|
Nombre del producto |
Desethyl Fondenafil |
Fórmula molecular |
C₂₂H₂₈N₆O₃ |
Peso molecular |
424.5 |
Sinónimos |
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-[2-ethoxy-5-(1-piperazinylcarbonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



